molecular formula C10H20N2O3 B6315338 H-Dab(hexanoyl)-OH CAS No. 2098497-15-3

H-Dab(hexanoyl)-OH

Cat. No. B6315338
CAS RN: 2098497-15-3
M. Wt: 216.28 g/mol
InChI Key: LDWPMARUIIVINE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dab(hexanoyl)-OH is an important component of many biological systems, including lipids, proteins, and carbohydrates. It is a six-carbon molecule that is found in many of the cell membranes of all species, including humans, and is an important component of the human body's immune system. This compound is also an important component of many pharmaceuticals and has been used in the development of several drugs.

Scientific Research Applications

H-Dab(hexanoyl)-OH has many scientific research applications. It is used in the synthesis of many pharmaceuticals, including drugs that are used to treat cancer, HIV, and other diseases. It is also used in the synthesis of fatty acids and other lipids, as well as in the synthesis of proteins and carbohydrates. Additionally, this compound is used in the synthesis of many other compounds, including surfactants, detergents, and fragrances.

Mechanism of Action

Advantages and Limitations for Lab Experiments

H-Dab(hexanoyl)-OH has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory applications. However, it is also important to note that this compound is highly flammable and should be handled with care. Additionally, it is important to note that it is not soluble in water, so solvents must be used when working with it in the laboratory.

Future Directions

H-Dab(hexanoyl)-OH has many potential future directions. One potential future direction is the use of this compound in the development of new drugs and therapies. Additionally, this compound could be used in the development of new materials, such as polymers and nanomaterials, which could be used in a variety of applications. Additionally, this compound could be used in the development of new diagnostic tests and treatments for a variety of diseases and conditions. Finally, this compound could be used in the development of new biotechnologies, such as gene therapy and tissue engineering.

Synthesis Methods

H-Dab(hexanoyl)-OH can be synthesized through various methods. The most common method is the condensation of acetic anhydride with hexanol. This reaction produces a mixture of both this compound and H-Dab(hexanoyl)-OAc, which can then be separated using column chromatography. Other methods of synthesis include the use of the Grignard reaction and the use of the Wittig reaction. The Grignard reaction involves the use of a Grignard reagent and an aldehyde, while the Wittig reaction involves the use of a phosphonium salt and an aldehyde.

properties

IUPAC Name

(2S)-2-amino-4-(hexanoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-2-3-4-5-9(13)12-7-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWPMARUIIVINE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)NCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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